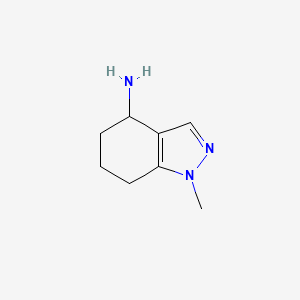

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a tetrahydroindazole derivative featuring a methyl group at the 1-position and a primary amine at the 4-position of the fused bicyclic structure.

Propriétés

IUPAC Name |

1-methyl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h5,7H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDECMLXPLVRYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248837 | |

| Record name | 4,5,6,7-Tetrahydro-1-methyl-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927803-64-3 | |

| Record name | 4,5,6,7-Tetrahydro-1-methyl-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927803-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1-methyl-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Cyclohexanone Precursors

- Starting materials such as acetylacetone or substituted cyclohexanones are prepared or commercially sourced.

- Aldol condensation reactions are employed using heteroaromatic aldehydes (e.g., indole-3-carbaldehyde) in solvents like dimethyl sulfoxide (DMSO) with bases such as piperidine to yield multi-substituted cyclohexanones.

- These intermediates contain 1,3-dicarbonyl moieties essential for subsequent ring closure.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldol condensation | Heteroaromatic aldehyde, piperidine, DMSO, RT, 5 h | 90-98 | Monitored by TLC, acid quench |

| Cyclohexanone isolation | Ice-cold water wash, filtration | — | Solid product obtained |

Formation of Tetrahydroindazole Core

- The cyclohexanone derivatives are reacted with hydrazine hydrate (2.1 equivalents) in methanol under reflux.

- This step leads to ring closure forming the tetrahydro-1H-indazole scaffold.

- The reaction completion is monitored by thin-layer chromatography (TLC).

- Upon cooling, the product precipitates and is isolated by filtration and drying under vacuum.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazine cyclization | Hydrazine hydrate, MeOH, reflux | 60-70 | Light yellow solid, vacuum dried |

Introduction of the 4-Amino Group and N-Methylation

- The amino group at position 4 is introduced by selective reduction or amination of the intermediate ketone or hydroxyl functionalities.

- Methylation at the nitrogen (N-1) of the indazole ring is achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Purification is typically performed by recrystallization or chromatographic techniques.

Alternative Synthetic Routes and Modifications

- Some methods start from 1,4-dioxaspiro[4.5]decan-8-one, which undergoes acylation with diethyloxalate using lithium diisopropylamide (LDA) at low temperatures (-78 °C) to form key intermediates.

- Subsequent treatment with hydrazines and deprotection steps yield tetrahydroindazole derivatives.

- Reductive amination with diverse amines allows for structural diversification, including the introduction of the 4-amine functionality.

Representative Synthetic Scheme Summary

Analytical and Research Findings

- Spectroscopic data confirm the structural integrity of the synthesized compounds:

- FTIR spectra show characteristic NH and amine stretches around 3300-3500 cm⁻¹.

- 1H NMR spectra exhibit signals corresponding to methyl groups, methylene protons in the tetrahydro ring, and aromatic protons of the indazole.

- High-resolution mass spectrometry (HRMS) confirms the molecular formula and purity.

- Yields are generally high for the initial condensation and cyclization steps, with moderate yields for functional group transformations.

- The synthetic methods are reproducible and scalable, suitable for further biological evaluation and derivatization.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Aldol condensation to cyclohexanones | Heteroaromatic aldehyde, piperidine, DMSO, RT | 90-98 | High yield, monitored by TLC |

| Cyclization with hydrazine hydrate | Hydrazine hydrate, methanol, reflux | 60-70 | Forms tetrahydroindazole core |

| Amination/reduction for 4-amine | Selective reduction/amination agents | 50-75 | Introduces amine group at position 4 |

| N-Methylation | Methyl iodide or equivalent methylating agents | 50-75 | Methylates nitrogen at position 1 |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can lead to the formation of more saturated derivatives.

Substitution: This reaction can replace hydrogen atoms with other functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated compounds .

Applications De Recherche Scientifique

Chemical and Biological Properties

Molecular Formula: C₈H₁₃N₃

Molecular Weight: 151.21 g/mol

Structure: The compound features a bicyclic structure that contributes to its diverse biological activities.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent:

- Anti-inflammatory Effects: Studies indicate that derivatives of this compound significantly reduce inflammatory markers in vitro.

- Anticancer Properties: Some derivatives have demonstrated the ability to inhibit cancer cell proliferation across various cell lines with IC50 values in the low nanomolar to micromolar range .

Synthesis of Derivatives

Researchers have synthesized a series of derivatives to enhance biological activity. For example:

| Compound Name | Activity | Ki (nM) | Stability |

|---|---|---|---|

| 1-Methyl-4,5,6,7-tetrahydroindazol-4-one | HNE Inhibitor | 6–35 | >1 h half-life |

| 4-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)phenol | Prostaglandin E2 Inhibition | Not specified | Not specified |

These derivatives were designed based on structure–activity relationship studies that suggest modifications can enhance efficacy and selectivity.

Industrial Applications

The compound can also be utilized in industrial settings:

- Synthesis of Dyes and Pigments: Its unique chemical structure makes it suitable for developing new dyes and pigments used in various industries.

Anti-inflammatory Research

In laboratory studies assessing the anti-inflammatory effects of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine:

- Methodology: The compound was tested on osteoarthritis cartilage explants to measure the reduction in inflammatory markers.

- Results: Significant reductions in levels of prostaglandin E2 and matrix metalloproteinase-13 were observed, indicating its potential for therapeutic use in inflammatory diseases .

Anticancer Activity

A study focused on the anticancer properties of synthesized derivatives showed promising results:

Mécanisme D'action

The mechanism by which 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target .

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Features

The pharmacological and physicochemical properties of tetrahydroindazole-4-amine derivatives are highly dependent on substituents at the 1-position and aromatic ring modifications. Key analogs include:

Pharmacological Activity

- Anti-Tumor Effects : Fluorophenyl-substituted analogs (e.g., 1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine) exhibit potent DHODH inhibition, a target for cancer therapy. These derivatives show improved binding affinity compared to the methyl-substituted parent compound due to enhanced hydrophobic interactions .

- Neuromodulation : The benzyl-substituted derivative (1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine) has been investigated for sigma receptor inhibition, suggesting utility in treating psychosis or pain .

Physicochemical Properties

- Lipophilicity : Aryl-substituted derivatives (e.g., fluorophenyl, benzyl) exhibit higher logP values compared to alkyl-substituted analogs, influencing blood-brain barrier permeability .

- Solubility : The primary amine at the 4-position enhances aqueous solubility, though aromatic substituents reduce it .

Key Research Findings

- DHODH Inhibition: Fluorophenyl-substituted derivatives demonstrate IC₅₀ values in the nanomolar range, outperforming brequinar (a known DHODH inhibitor) in enzymatic assays .

- Neuroactive Potential: Benzyl-substituted analogs modulate sigma receptors with submicromolar affinity, though in vivo efficacy remains unverified .

Activité Biologique

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure. This compound has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Structural Information

- Molecular Formula : C₈H₁₃N₃

- SMILES : CN1C2=C(C=N1)C(CCC2)N

- InChI : InChI=1S/C8H13N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h5,7H,2-4,9H₂,1H₃

Interaction with Biological Targets

Research indicates that this compound exhibits significant biological activity through its interaction with various targets:

- Human Neutrophil Elastase (HNE) : This compound has been shown to inhibit HNE, a serine protease implicated in inflammatory diseases. Studies report that derivatives of this compound exhibit Ki values in the low nanomolar range (6–35 nM), indicating potent inhibitory activity against HNE .

- Cell Signaling Pathways : The compound influences several cellular processes by modulating signaling pathways. It has been reported to reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in osteoarthritis cartilage explants.

- Enzyme Inhibition : The compound's structural features contribute to its ability to inhibit enzymes involved in various biochemical pathways. For example, it has shown effectiveness against matrix metalloproteinase-13 (MMP-13), which plays a role in tissue remodeling and inflammation.

Synthesis and Evaluation of Derivatives

A series of derivatives have been synthesized to evaluate their biological activity further. For instance:

| Compound Name | Activity | Ki (nM) | Stability |

|---|---|---|---|

| 1-Methyl-4,5,6,7-tetrahydroindazol-4-one | HNE Inhibitor | 6–35 | >1 h half-life |

| 4-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)phenol | Prostaglandin E2 Inhibition | Not specified | Not specified |

These derivatives were designed based on structure–activity relationship (SAR) studies that suggest modifications can enhance biological efficacy and selectivity .

Pharmacological Studies

Several pharmacological studies have highlighted the therapeutic potential of 1-methyl-4,5,6,7-tetrahydroindazol derivatives:

- Anti-inflammatory Effects : In vitro studies demonstrated that these compounds significantly reduced inflammatory markers in cellular models of arthritis.

- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines with IC50 values ranging from low nanomolar to micromolar concentrations .

Q & A

Basic: What are the optimal synthetic routes for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?

The synthesis involves multi-step reactions with solvent optimization and purification. For example, tetrahydroindazole derivatives are synthesized using solvents like DCM, DMF, or THF under varying temperatures. Catalysts and reaction times are adjusted to improve yield. Purification via column chromatography with gradients (e.g., EtOAc/hexane or MeOH/DCM) ensures high purity. Key intermediates are validated using NMR, NMR, and HRMS . Factorial design methods (e.g., Taguchi or Box-Behnken) can minimize experimental trials while optimizing parameters like solvent polarity and catalyst loading .

Basic: How is structural characterization performed for this compound?

Structural elucidation relies on spectroscopic and spectrometric techniques:

- NMR : and NMR identify proton and carbon environments, confirming substituent positions (e.g., methyl group at N1, amine at C4) .

- HRMS/ESI-MS : Validates molecular weight (e.g., CHN with MW 149.21) and detects isotopic patterns .

- X-ray crystallography (if available): Resolves bond angles and stereochemistry, as seen in cyclohepta-pyrazol-4-amine analogs .

Advanced: How can computational methods enhance the synthesis and design of derivatives?

Advanced: How should researchers address contradictory data in bioactivity studies?

Contradictions (e.g., varying IC values across assays) require:

- Cross-validation : Replicate assays under standardized conditions (pH 7.4, 37°C) .

- Statistical analysis : Use ANOVA or t-tests to assess significance of activity differences .

- Mechanistic studies : Compare binding modes via molecular docking or isothermal titration calorimetry (ITC) to resolve discrepancies in enzyme inhibition .

Basic: What pharmacological applications are explored for this compound?

It is studied as a:

- DHODH inhibitor : Anti-tumor activity is evaluated in vitro (e.g., cell viability assays using MTT) and in vivo (xenograft models) .

- Neurological agent : Structural analogs (e.g., tacrine derivatives) show acetylcholinesterase inhibition, relevant for Alzheimer’s research .

Advanced: What strategies improve solubility and stability for in vivo studies?

- Kinetic solubility assays : Use phosphate buffers (pH 7.4) and UV-Vis spectroscopy to measure solubility .

- Formulation optimization : Employ co-solvents (e.g., PEG 400) or nanoemulsions. Stability is monitored via HPLC under stress conditions (e.g., 40°C/75% RH) .

Advanced: How is reaction optimization achieved for scale-up?

Advanced: What advanced analytical techniques resolve complex degradation pathways?

- LC-MS/MS : Identifies degradation products under oxidative (HO) or hydrolytic stress .

- In silico degradation prediction : Tools like Zeneth (Lhasa Ltd.) simulate pathways based on molecular structure .

Advanced: How is enzyme inhibition mechanistically validated?

- Kinetic assays : Measure values via Lineweaver-Burk plots for competitive/non-competitive inhibition .

- Structural biology : Co-crystallization with DHODH or HDAC enzymes reveals binding interactions (e.g., hydrogen bonds with catalytic residues) .

Basic: What experimental design principles apply to preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.